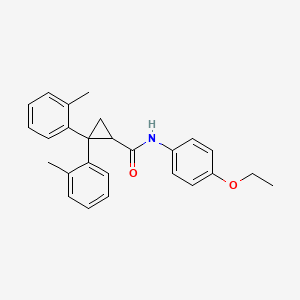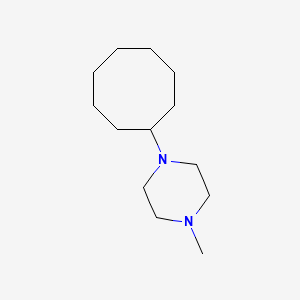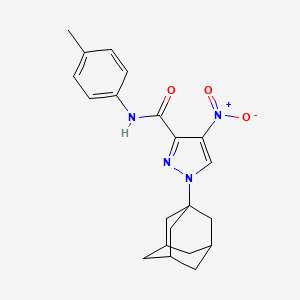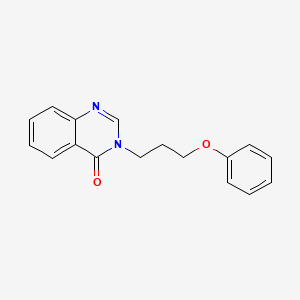
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate, also known as BTBC, is a chemical compound that has been used in various scientific research studies. It is a selective inhibitor of a protein called Mitochondrial Calcium Uniporter (MCU), which plays a crucial role in regulating calcium uptake in mitochondria.
Mechanism of Action
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate selectively inhibits MCU by binding to a specific site on the protein. This binding prevents calcium ions from entering the mitochondria, leading to a decrease in mitochondrial calcium uptake. This inhibition of MCU has been shown to have various physiological and pathological effects, depending on the cell type and the specific disease being studied.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to have various biochemical and physiological effects in different cell types. In neurons, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to protect against calcium-induced mitochondrial dysfunction and neuronal death. In cardiomyocytes, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to improve cardiac function and prevent cardiac injury after ischemia-reperfusion injury. In cancer cells, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been shown to induce cell death and inhibit tumor growth. These effects are due to the inhibition of MCU and the resulting decrease in mitochondrial calcium uptake.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has several advantages and limitations for lab experiments. One advantage is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake. This selectivity also reduces the potential for off-target effects. One limitation is the complex synthesis method, which requires expertise in organic chemistry. Another limitation is the potential for 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate to have off-target effects at high concentrations or in certain cell types.
Future Directions
There are several future directions for the use of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate in scientific research. One direction is the development of more potent and selective inhibitors of MCU for use in therapeutic applications. Another direction is the investigation of the role of MCU in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, the use of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate involves the reaction between 4-bromobenzophenone and 4'-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with ethyl oxalyl chloride to obtain the final product, 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate. The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been widely used in scientific research studies to investigate the role of MCU in various physiological and pathological conditions. MCU is a critical protein that regulates calcium uptake in mitochondria, which is essential for maintaining mitochondrial function and cellular homeostasis. Dysregulation of MCU has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 2-(4-bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has been used to study the role of MCU in these diseases and to develop potential therapeutic strategies.
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[4-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF3O3/c23-17-11-7-15(8-12-17)20(27)13-29-21(28)19-4-2-1-3-18(19)14-5-9-16(10-6-14)22(24,25)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUJWAZAKLTNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4'-(trifluoromethyl)biphenyl-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)


![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)


![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)

